3-フルオロプロパン酸ベンジル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

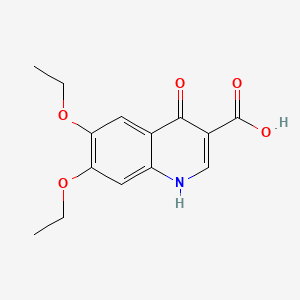

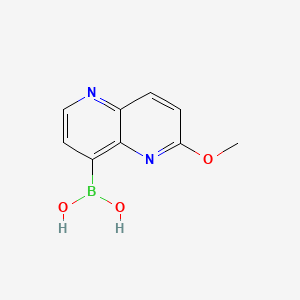

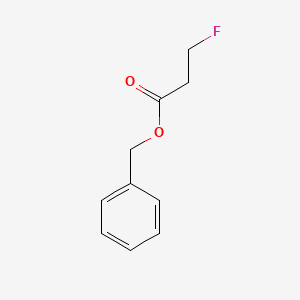

Benzyl 3-fluoropropanoate is a chemical compound with the molecular formula C10H11FO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Benzyl 3-fluoropropanoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .作用機序

The mechanism of action of Benzyl 3-fluoropropanoate is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in the inflammatory response. By inhibiting COX enzymes, Benzyl 3-fluoropropanoate may reduce the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical and Physiological Effects:

Benzyl 3-fluoropropanoate has been shown to exhibit anti-inflammatory and analgesic properties in animal studies. In addition, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

実験室実験の利点と制限

One of the advantages of Benzyl 3-fluoropropanoate is that it is relatively easy to synthesize using standard laboratory equipment and reagents. In addition, this compound has been shown to exhibit low toxicity, making it a potentially safe candidate for further development as a drug. However, one of the limitations of Benzyl 3-fluoropropanoate is that its mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.

将来の方向性

There are several future directions for the study of Benzyl 3-fluoropropanoate. One potential direction is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential applications in material science, particularly in the development of new materials with unique properties. Finally, future studies could focus on the synthesis of new derivatives of Benzyl 3-fluoropropanoate and their potential applications in various fields.

合成法

Benzyl 3-fluoropropanoate is synthesized through the reaction of benzyl alcohol with 3-fluoropropionic acid in the presence of a catalyst such as sulfuric acid. The reaction involves the esterification of benzyl alcohol with 3-fluoropropionic acid, resulting in the formation of Benzyl 3-fluoropropanoate. The reaction is typically carried out under reflux conditions, with the reactants being heated to a temperature of around 150°C for several hours until the reaction is complete.

科学的研究の応用

化学合成

3-フルオロプロパン酸ベンジルは、CAS番号115952-61-9の化学化合物です . これは、他のさまざまな化学化合物の合成に使用されます .

光化学的ベンジル位臭素化

ある研究では、あまり使用されていないベンジル位臭素化試薬であるBrCCl3が、他の試薬とは異なる反応性を示すことがわかりました . その反応性は、連続フローで再検討され、電子豊富な芳香族基質との適合性が明らかになりました . これは、その芳香族性から、3-フルオロプロパン酸ベンジルが関与する可能性があります。

高温用途

熱分析の基礎がない新しいイオン液体1-ベンジル-3-メチルイミダゾリウムビス(トリフルオロメチルスルホニル)イミド([BZMIM][TF2N])は、将来のイオン液体の可能な高温用途環境について分析されました . 構造的類似性から、3-フルオロプロパン酸ベンジルは同様の用途を持つ可能性があります。

Safety and Hazards

特性

IUPAC Name |

benzyl 3-fluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVWPKJUJCDIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)